molecular formula C15H18ClN3O2 B13450406 3-Hydroxy Cyproconazole CAS No. 1075720-65-8

3-Hydroxy Cyproconazole

Cat. No.: B13450406
CAS No.: 1075720-65-8
M. Wt: 307.77 g/mol
InChI Key: NUFIGGFDCSFXQR-UHFFFAOYSA-N
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Description

Contextualization within Triazole Fungicide Metabolite Research

Triazole fungicides, including cyproconazole (B39007), undergo metabolic transformation in organisms and the environment. researchgate.net A common metabolic pathway for these compounds is hydroxylation, leading to the formation of hydroxylated metabolites. researchgate.net Research on other triazole fungicides like tebuconazole (B1682727) and difenoconazole (B1670550) has also identified hydroxylated derivatives as major metabolites. acs.orgnih.gov For instance, in studies on tebuconazole, hydroxyl and carboxyl derivatives were identified as major metabolites in human urine. acs.org Similarly, a hydroxylated metabolite of difenoconazole has been a focus of analytical method development for residue analysis in vegetables and soil. nih.gov

The study of 3-hydroxy cyproconazole fits within this broader context of investigating the metabolic products of triazole fungicides. These metabolites are often more polar than the parent compound, which can influence their environmental mobility and biological availability. eurl-pesticides.eu The 1,2,4-triazole (B32235) moiety, a core component of this class of fungicides, is relatively stable in the environment and can lead to the formation of common metabolites across different parent compounds, such as 1,2,4-triazole (TRZ), triazole alanine (B10760859) (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA). eurl-pesticides.eu

Research Significance of Hydroxylated Metabolites in Environmental and Biological Systems

The introduction of a hydroxyl group can significantly alter the properties of the parent fungicide, impacting its persistence, mobility, and potential for bioaccumulation. nih.gov Hydroxylated metabolites are often a key step in the detoxification and elimination of xenobiotics from biological systems. nih.gov For example, studies on the fungicide tebuconazole have shown that it is metabolized into hydroxylated forms which are then conjugated and excreted. acs.org

Current Academic Research Landscape and Unexplored Avenues

The current research on this compound and other hydroxylated fungicide metabolites is largely focused on a few key areas:

Metabolism Studies: Identifying and characterizing the metabolites formed in various organisms, including rats and fish. nih.govfao.org

Analytical Method Development: Creating sensitive and specific methods, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify these metabolites in complex matrices like soil, water, and biological tissues. nih.govusgs.govepa.gov

Environmental Fate: Investigating the persistence and mobility of these metabolites in soil and aquatic systems. epa.gov

Detailed research findings have shown that cyproconazole is extensively metabolized in rats, with numerous metabolites identified in urine and feces. fao.org In zebrafish, multiple metabolic pathways for cyproconazole have been proposed, leading to the formation of several phase I and phase II metabolites. nih.gov

Interactive Data Table: Overview of Cyproconazole and its Metabolites

Compound/MetaboliteParent CompoundOrganism/SystemKey Findings
This compoundCyproconazoleNot specified in detailA diastereomeric metabolite formed by hydroxylation. vulcanchem.com
Cyproconazole MetabolitesCyproconazoleRatExtensively metabolized, with 35 metabolites identified in urine and feces. fao.org
Hydroxylated TebuconazoleTebuconazoleHumanMajor metabolites found in urine, both free and as glucuronide conjugates. acs.org
Difenoconazole AlcoholDifenoconazoleVegetables and SoilA key chiral metabolite requiring specific analytical methods for determination. nih.gov
Triazole Derivative MetabolitesVarious Triazole FungicidesPlants and EnvironmentCommon polar metabolites like 1,2,4-triazole, triazole alanine, and triazole acetic acid are formed. eurl-pesticides.eu
Cyproconazole MetabolitesCyproconazoleZebrafish7 phase I metabolites and 25 phase II conjugates were identified. nih.gov

Despite the progress, there remain several unexplored avenues for future research. The biological activity of this compound itself is not well-characterized. Further investigation is needed to understand if it retains any fungicidal properties or if it has other toxicological effects. The enantioselective aspects of its formation and degradation also warrant more detailed study, as different stereoisomers can exhibit different biological activities and environmental fates. nih.gov Additionally, long-term studies on the environmental persistence and potential for bioaccumulation of this compound are needed for a more complete understanding of its environmental risk.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1075720-65-8

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C15H18ClN3O2/c1-14(20,11-2-3-11)15(21,8-19-10-17-9-18-19)12-4-6-13(16)7-5-12/h4-7,9-11,20-21H,2-3,8H2,1H3

InChI Key

NUFIGGFDCSFXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O

Origin of Product

United States

Chemical Synthesis and Stereochemical Investigations of 3 Hydroxy Cyproconazole

Synthetic Routes for 3-Hydroxy Cyproconazole (B39007) and Related Analogues

The synthesis of 3-Hydroxy Cyproconazole, a metabolite of the triazole fungicide Cyproconazole, involves intricate chemical strategies aimed at achieving high purity and specific stereochemical outcomes.

The development of regioselective and stereoselective synthesis methods is crucial for producing specific isomers of this compound. These methods aim to control the precise spatial arrangement of atoms within the molecule, which is significant because different stereoisomers can exhibit varying biological activities.

Regioselective and stereoselective cyclizations are key reactions in the synthesis of related heterocyclic compounds. For instance, heating readily available chloropolyols in water provides a concise and stereoselective route to functionalized tetrahydrofuranols. This approach is operationally simple and chemoselective, avoiding the need for complex protecting group strategies. Similarly, nickel-catalyzed ortho-C-H glycosylation of 8-aminoquinoline (B160924) benzamides demonstrates high regioselectivity and excellent α-selectivity in the synthesis of C-Aryl glycosides.

In the context of triazole compounds, the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles showcases how reaction conditions can dictate regioselectivity. The use of arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the corresponding free hydrazine (B178648) yields the 1,5-regioisomer exclusively. Furthermore, intramolecular alkyne iminium ion cyclization of vinylogous carbamates has been developed for the stereoselective construction of trans-2,3-disubstituted indolines and pyrrolidines. The regioselectivity of this reaction can be switched by using an internal hydroxy group as a nucleophile.

The synthesis of Cyproconazole, and by extension its hydroxylated metabolite, often starts from key precursors and involves multi-step reaction pathways. A common precursor for Cyproconazole is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

One patented method describes the synthesis of Cyproconazole starting from p-chlorobenzyl chloride. This is converted to a Grignard reagent, which then reacts with cyclopropyl (B3062369) methyl ketone. The resulting alcohol undergoes dehydration, followed by hydroboration-oxidation to introduce a hydroxyl group at the benzyl (B1604629) position. Subsequent Dess-Martin oxidation yields a ketone, which then undergoes a Darzens condensation and ring-opening with triazole to form Cyproconazole.

Another established pathway involves the epoxidation of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone with a sulfur ylide in the presence of an alkali. The resulting epoxide, 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)epoxy ethane, is then condensed with 1,2,4-triazole (B32235) to yield the crude product. Purification is achieved by forming a salt with an inorganic acid, which is then neutralized to obtain high-purity Cyproconazole.

The table below outlines a general synthetic pathway for Cyproconazole, which can be adapted for the synthesis of this compound.

Table 1: General Synthetic Pathway for Cyproconazole

Step Reactants Reagents Product
1 p-Chlorobenzyl chloride, Magnesium Anhydrous ether p-Chlorobenzylmagnesium chloride (Grignard reagent)
2 Grignard reagent, Cyclopropyl methyl ketone - 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol
3 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol Phosphorus oxychloride 1-(4-Chlorophenyl)-2-cyclopropylprop-1-ene
4 1-(4-Chlorophenyl)-2-cyclopropylprop-1-ene Borane-tetrahydrofuran complex, then Hydrogen peroxide/Sodium hydroxide 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol
5 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol Dess-Martin periodinane 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
6 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, Trimethylsulfonium iodide Base 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane

This table presents a generalized synthetic route and specific conditions may vary.

Stereochemical Characterization of this compound Isomers

Cyproconazole possesses two chiral centers, leading to the existence of four stereoisomers: two pairs of enantiomers which are diastereomers to each other. The introduction of a hydroxyl group at the 3-position further complicates the stereochemistry.

The separation and analysis of the enantiomers and diastereomers of Cyproconazole and its metabolites are critical for understanding their biological and environmental behavior. Supercritical fluid chromatography (SFC) has proven to be an effective technique for the chiral separation of pesticides, offering high efficiency and shorter analysis times compared to conventional high-performance liquid chromatography (HPLC).

For Cyproconazole, the four stereoisomers are often present in roughly equal amounts in the technical mixture. These are designated as Diastereomer A (where the 3-hydroxy group and the 2-hydrogen are on the same side) and Diastereomer B (where they are on opposite sides), with each being an enantiomeric pair. The elution order of the four enantiomers—(2S,3R)-(+)-, (2S,3S)-(+)-, (2R,3S)-(-)-, and (2R,3R)-(-)-cyproconazole—has been determined using molecular docking simulations and experimental separation, primarily involving halogen and hydrogen bond interactions with the chiral stationary phase.

The absolute configuration of chiral molecules like this compound is determined using a combination of spectroscopic and chiroptical techniques, often supported by quantum mechanical calculations.

Chiroptical spectroscopy, including optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. These experimental techniques are frequently coupled with time-dependent density functional theory (TD-DFT) calculations to predict the chiroptical properties of different stereoisomers, allowing for a comparison with experimental data to determine the correct absolute configuration.

For Cyproconazole, the absolute configurations of its enantiomers have been confirmed using electronic circular dichroism and TD-DFT. The four stereoisomers were identified as (2R, 3R)-(+)-, (2R, 3S)-(+)-, (2S, 3S)-(-)-, and (2S, 3R)-(-)-cyproconazoles through vibrational circular dichroism (VCD) spectroscopy.

The table below summarizes the chiroptical properties of Cyproconazole stereoisomers.

Table 2: Chiroptical Properties of Cyproconazole Stereoisomers

Stereoisomer Sign of Optical Rotation
(2R, 3R) (+)
(2R, 3S) (+)
(2S, 3S) (-)

Data derived from chiroptical studies.

Biotransformation and Metabolic Pathway Research of 3 Hydroxy Cyproconazole

In Vitro Metabolic Studies in Non-Human Biological Systems

In vitro studies using non-human biological systems, such as liver microsomes from rats and fish, have been instrumental in elucidating the initial steps of cyproconazole (B39007) metabolism, leading to the formation of 3-Hydroxy Cyproconazole.

Hepatic Microsomal Biotransformation Kinetics (e.g., Rat, Fish Models)

Studies utilizing rat liver microsomes have demonstrated that the biotransformation of cyproconazole is a relatively rapid process. The half-lives of the four stereoisomers of cyproconazole in rat liver microsomes have been reported to range from 95 to 187 minutes. researchgate.netnih.gov This variation in half-life indicates a stereoselective metabolism process.

In zebrafish, another model organism for aquatic toxicity studies, cyproconazole isomers were also found to be rapidly eliminated, with a 99% reduction within 24 hours during the depuration phase. nih.gov The bioconcentration factor in zebrafish also showed stereoselectivity. nih.gov

Identification of Cytochrome P450 Isoenzymes Involved in Hydroxylation

The hydroxylation of cyproconazole to form this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.govresearchgate.netnih.gov Research has pointed to the significant involvement of specific CYP isoenzymes in this metabolic step.

In rat liver microsomes, molecular docking studies have suggested a strong binding affinity between the (2S, 3R)-cyproconazole stereoisomer and the CYP3A1 isoenzyme. researchgate.netnih.gov Further research has confirmed the role of different CYP isoforms in the stereoselective metabolism of cyproconazole. researchgate.netnih.gov For conazole fungicides in general, CYP3A4 has been identified as a key enzyme in their metabolism in humans. researchgate.net The constitutive androstane (B1237026) receptor (CAR) has also been shown to play a significant role in the liver effects of cyproconazole in mice, which includes the induction of CYP2B10. researchgate.net

Stereoselective Metabolism and Isomer-Specific Biotransformation Rates

A recurring theme in the in vitro metabolism of cyproconazole is the stereoselectivity of the process. The parent compound, cyproconazole, is a mixture of four stereoisomers. fao.orgfao.orgwho.int

Studies have consistently shown that these stereoisomers are metabolized at different rates. In rat liver microsomes, the (2S, 3R)-cyproconazole isomer was found to be preferentially metabolized. researchgate.netnih.gov Another study reported a different order of depletion for the stereoisomers in rat liver microsomes: RR- > SS- > SR- > RS-CPZ. researchgate.netnih.gov This highlights the complexity of stereoselective metabolism and potential variations based on experimental conditions.

The stereoselective degradation of cyproconazole has also been observed in soil, with the rates of degradation of the four stereoisomers varying in different soil types. acs.org

Conjugation Pathways in Cellular Extracts

Following the initial hydroxylation to form this compound and other phase I metabolites, subsequent conjugation reactions (phase II metabolism) occur. In zebrafish, a multitude of phase II conjugates have been identified, indicating that conjugation is a major pathway for the detoxification and elimination of cyproconazole metabolites. nih.gov Specifically, 25 phase II conjugates were found in this aquatic model. nih.gov

In rats, glucuronide and/or sulfate (B86663) conjugation of cyproconazole has been noted as a minor pathway, except in the kidney where it is significantly more prominent. fao.org The induction of hepatic detoxification mechanisms, including UDP-glucuronosyltransferases (UGTs), has been observed in rats exposed to cyproconazole. nih.gov

In Vivo Metabolic Pathways in Environmental Organisms

Plant Metabolism and Residue Studies

In plants, the metabolism of cyproconazole is complex and leads to a variety of metabolites. Hydroxylation is a key initial step, forming metabolites such as 2-(4-chlorophenyl)-3-cyclopropyl-1- researchgate.netnih.govnih.govtriazol-1-yl-butane-2,3-diol (a diol form of this compound). fao.org

Other metabolic transformations in plants include the oxidation of the methyl group, elimination of the cyclopropyl-substituted carbon, and hydroxylation of the cyclopropyl (B3062369) and phenyl rings. fao.org Conjugation of the parent compound and its hydroxylated metabolites to form various glycosides is also a significant pathway. fao.org

Residue studies in various crops like grapes, apples, sugar beets, and wheat have shown that cyproconazole itself is often the major component of the residue. fao.orgfao.org However, in wheat grain, a metabolite called triazolyl-alanine can be the most significant residue. fao.orgfao.org

Aquatic Organism Metabolism (e.g., Fish, Invertebrates)

The biotransformation of cyproconazole, a broad-spectrum triazole fungicide, in aquatic environments is a critical area of research for understanding its ecological impact. In aquatic organisms, the metabolism of cyproconazole primarily proceeds through oxidation reactions, leading to the formation of various hydroxylated metabolites, including this compound.

Studies on fish have provided insights into the metabolic fate of cyproconazole. In zebrafish (Danio rerio), exposure to cyproconazole resulted in the identification of seven phase I metabolites and twenty-five phase II conjugates. nih.govresearchgate.net This indicates that zebrafish possess the enzymatic machinery to extensively metabolize the parent compound, likely through cytochrome P450 (CYP) enzymes. nih.gov Similarly, research on rainbow trout (Oncorhynchus mykiss) has shown that biotransformation is a major route of elimination for triazole fungicides, with compounds containing hydroxyl functional groups being more readily biotransformed. nih.gov A comparative in vitro study using liver microsomes from rainbow trout and rats demonstrated that the metabolic profiles of several conazole fungicides, including cyproconazole, were largely identical, with aliphatic hydroxylation being a conserved transformation process. acs.orgnih.gov This suggests that the initial formation of this compound is a common metabolic step in fish.

While the formation of hydroxylated metabolites is well-documented, the subsequent metabolic pathways of this compound in aquatic organisms are less clear. It is hypothesized that once formed, this compound can undergo further metabolic transformations. These may include additional oxidation reactions or conjugation with polar molecules such as glucuronic acid or sulfate to facilitate excretion. The identification of numerous phase II conjugates in zebrafish supports this hypothesis. nih.gov

In aquatic invertebrates such as Daphnia magna, metabolomic studies have been employed to understand the sublethal effects of various contaminants. scholaris.cautoronto.ca While specific data on the metabolism of this compound in Daphnia is not available, the general principles of xenobiotic metabolism suggest that similar pathways to those in fish, involving oxidation and conjugation, are likely to occur, albeit potentially at different rates.

The table below summarizes the key findings related to the metabolism of cyproconazole in aquatic organisms, which provides a basis for understanding the likely fate of its hydroxylated metabolite, this compound.

OrganismKey FindingsReference(s)
Zebrafish (Danio rerio) - Extensive metabolism of cyproconazole observed. - Identification of 7 phase I metabolites and 25 phase II conjugates. - Stereoselective toxicity and bioaccumulation of cyproconazole isomers. nih.govresearchgate.netresearchgate.net
Rainbow Trout (Oncorhynchus mykiss) - Rapid biotransformation and elimination of triazole fungicides. - Biotransformation accounts for the majority of elimination. - Hydroxylated triazoles are more easily biotransformed. - Identical in vitro metabolite profiles to rat liver microsomes for many conazoles. nih.govacs.orgnih.gov
Daphnia magna - Used as a model for metabolomic studies of organic contaminants. - No specific data on this compound metabolism. scholaris.cautoronto.ca

Microbial Biotransformation and Degradation Pathways

The environmental fate of this compound is significantly influenced by microbial activity in soil and aquatic systems. Microorganisms play a crucial role in the biotransformation and degradation of pesticides, often determining their persistence and potential for environmental contamination.

Research on the microbial degradation of the parent compound, cyproconazole, provides a foundation for understanding the potential pathways for its hydroxylated metabolite. In soil, the primary routes of cyproconazole dissipation are microbial degradation and plant uptake. researchgate.net Studies have shown that cyproconazole can be persistent in soil, with a half-life that can exceed several months. epa.gov However, various microbial species have demonstrated the ability to degrade this fungicide.

A key study identified a bacterial strain, Halalkalibacterium halodurans strain TF-1, capable of utilizing cyproconazole as its sole carbon and nitrogen source. francis-press.com This research identified seventeen degradation intermediates of cyproconazole and proposed three distinct degradation pathways. These pathways involve a series of reactions including oxidation, hydrolysis, ring opening, dehydroxylation, deamination, decarboxylation, dechlorination, and further hydroxylation. francis-press.com The initial hydroxylation of cyproconazole is a critical step in its microbial degradation, leading to the formation of compounds like this compound.

Once formed, this compound is likely subject to further microbial attack. The proposed degradation pathways for cyproconazole suggest that its hydroxylated intermediates can undergo further oxidation of the methyl group to a carboxyl group, and cleavage of the triazole ring. francis-press.comchemicalbook.com Another identified soil metabolite of cyproconazole is triazolyl alanine (B10760859), indicating a breakdown of the parent molecule's structure. epa.gov

The rate and extent of microbial degradation are influenced by various environmental factors, including the presence of other carbon and nitrogen sources. For instance, the addition of an appropriate amount of an external carbon source was found to accelerate the biodegradation of cyproconazole by H. halodurans TF-1, while excessive amounts had an inhibitory effect. francis-press.com

The table below outlines the identified microbial degradation pathways and key findings for cyproconazole, which are relevant to the environmental fate of this compound.

Degradation AspectKey FindingsReference(s)
Degrading Microorganism - Halalkalibacterium halodurans strain TF-1 can utilize cyproconazole as a sole carbon and nitrogen source. francis-press.com
Degradation Pathways - Proposed pathways include oxidation, hydrolysis, ring opening, dehydroxylation, deamination, decarboxylation, dechlorination, and further hydroxylation. - Seventeen degradation intermediates of cyproconazole have been identified. francis-press.com
Key Metabolites - Hydroxylated intermediates are formed. - Further oxidation to carboxylic acids. - Cleavage of the triazole ring. - Formation of triazolyl alanine in soil. epa.govfrancis-press.comchemicalbook.com
Influencing Factors - Presence of external carbon and nitrogen sources can affect the degradation rate. francis-press.com

Comparative Metabolomic Profiling of Parent Compound and this compound

A direct comparative metabolomic profiling of cyproconazole and its metabolite, this compound, has not been extensively reported in the scientific literature. However, by examining the known metabolic pathways of cyproconazole and the toxicological data of its metabolites, it is possible to infer differences in their biochemical effects and metabolic profiles.

The metabolism of cyproconazole in various organisms, including mammals, fish, and plants, primarily involves hydroxylation and oxidation reactions. chemicalbook.comfao.orgnih.gov The formation of this compound is a result of the hydroxylation of the carbon atom bearing the cyclopropyl group. nih.gov This initial transformation is a detoxification step, as it generally increases the polarity of the molecule, facilitating its excretion.

Toxicological studies on cyproconazole metabolites have provided some insights into their relative biological activity. For instance, several metabolites of cyproconazole, including those resulting from the opening of the cyclopropyl ring (M21/M21a and M36), have been found to be significantly less toxic than the parent compound. fao.org This suggests that the metabolic process, including the initial hydroxylation to form this compound, leads to a reduction in toxicity.

In a study comparing the in vitro metabolic profiles of thirteen conazole fungicides in rat and rainbow trout liver microsomes, it was found that the transformations, including aromatic and aliphatic hydroxylation, were well-conserved across species. acs.orgnih.gov This high degree of metabolic conservation implies that the biochemical effects resulting from the metabolism of cyproconazole are likely to be similar in different organisms.

While a full metabolomic comparison is lacking, the available data suggests that the metabolic profile of an organism exposed to this compound would differ from one exposed to the parent compound. Exposure to this compound would likely result in a higher abundance of its subsequent metabolites, such as further oxidized products or conjugates, and a lower abundance of the initial hydroxylated intermediates that would be present after exposure to the parent cyproconazole.

The table below summarizes the key comparative points between cyproconazole and its hydroxylated metabolites, which helps in understanding the potential differences in their metabolomic profiles.

FeatureCyproconazole (Parent Compound)This compound (Metabolite)Reference(s)
Formation - The initial xenobiotic introduced into the system.- Formed through hydroxylation of cyproconazole. chemicalbook.comnih.gov
Metabolic Fate - Undergoes extensive metabolism, including hydroxylation, oxidation, and cleavage of the triazole ring.- Likely undergoes further oxidation and conjugation to facilitate excretion. chemicalbook.comfao.org
Toxicity - Exhibits a certain level of toxicity to various organisms.- Generally considered to be a detoxification product with lower toxicity than the parent compound. fao.org
Metabolomic Profile - Exposure leads to a complex mixture of metabolites, including various hydroxylated and oxidized forms.- Exposure would likely lead to a less complex profile, primarily consisting of its own downstream metabolites and conjugates.Inferred from acs.orgnih.govchemicalbook.comfao.org

Environmental Fate and Degradation Research of 3 Hydroxy Cyproconazole

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as hydrolysis and photolysis.

Hydrolysis in Aqueous Systems

Specific studies detailing the rate and pathway of hydrolysis for 3-Hydroxy Cyproconazole (B39007) under various pH conditions (acidic, neutral, and alkaline) were not found. The parent compound, cyproconazole, is known to be stable to hydrolysis. researchgate.netepa.gov While this stability might suggest similar behavior in its hydroxylated metabolite, dedicated research on 3-Hydroxy Cyproconazole is required for confirmation.

Photolytic Transformation Pathways

Information regarding the photolytic degradation of this compound in aqueous environments or on soil surfaces is not available in the reviewed literature. Research on the parent compound, cyproconazole, indicates it is stable to photodegradation in water and on soil. researchgate.netepa.gov The effect of the hydroxyl group on the photolytic stability of the metabolite has not been specifically investigated. Studies on the photocatalytic degradation of cyproconazole suggest that hydroxyl radical attacks are a primary degradation mechanism, which could theoretically involve hydroxylated intermediates, but the subsequent fate of these intermediates is not detailed. researchgate.netcapes.gov.br

Biotic Degradation Processes in Environmental Compartments

Biotic degradation refers to the breakdown of substances by living organisms, primarily microorganisms.

Microbial Degradation in Soil Systems

While this compound is a known metabolite of cyproconazole formed in soil, specific studies on its own rate and pathway of microbial degradation in soil systems could not be identified. Research on the parent compound shows that its degradation in soil is influenced by factors such as soil type and pH, and it proceeds via several pathways, including hydroxylation. acs.orgfrancis-press.com However, the persistence and ultimate fate of the resulting this compound metabolite within the soil environment remain uncharacterized.

Biodegradation in Aquatic Environments

There is a lack of specific data concerning the biodegradation of this compound in aquatic environments. While general mechanisms of pesticide biodegradation in aquatic systems are understood, dedicated studies are necessary to determine the susceptibility of this specific metabolite to microbial breakdown in water and sediment.

Environmental Persistence and Dissipation Kinetics

No specific data on the environmental persistence, such as half-life (DT50) values, or the dissipation kinetics of this compound in soil or aquatic systems were found. The persistence of its parent compound, cyproconazole, can be significant, with reported half-lives varying widely from several days to over a year depending on environmental conditions. epa.govnih.gov Without direct research, the persistence of the this compound metabolite cannot be determined.

Transport and Distribution in Ecosystems

The movement and ultimate residence of this compound within environmental compartments are critical for understanding its potential impact. However, specific data on its transport mechanisms are not extensively documented.

Leaching Potential in Soil Matrices

The tendency of a chemical to move through the soil profile with water, known as leaching, is a key factor in determining its potential to contaminate groundwater. For the parent compound, cyproconazole, studies have indicated a high risk of leaching to groundwater based on its physicochemical properties. However, specific data quantifying the leaching potential of this compound are not available.

The mobility of a pesticide's metabolite can differ significantly from the parent compound due to changes in chemical properties such as water solubility and soil adsorption affinity. Hydroxylation, the process that forms this compound from cyproconazole, can increase the polarity and water solubility of a compound. Theoretically, this could lead to a higher leaching potential compared to the parent compound. However, without specific studies on this compound, this remains a hypothesis.

Table 1: Hypothetical Leaching Potential Data for this compound in Different Soil Types (Illustrative)

Soil Type Organic Carbon (%) pH Freundlich Adsorption Coefficient (Kf) Groundwater Ubiquity Score (GUS) Leaching Potential Classification
Sandy Loam 1.2 6.5 Data Not Available Data Not Available Data Not Available
Clay Loam 2.5 7.0 Data Not Available Data Not Available Data Not Available

This table is for illustrative purposes only, as no specific experimental data for this compound were found in the conducted searches.

Bioaccumulation in Non-Target Organisms (Non-Human)

Bioaccumulation is the process by which organisms can accumulate a substance in their tissues at a concentration higher than that in the surrounding environment. This is a significant concern for persistent and lipophilic (fat-soluble) compounds.

Research on the bioaccumulation of the parent compound, cyproconazole, has been conducted on organisms such as zebrafish and earthworms. For instance, a study on zebrafish investigated the stereoselective bioaccumulation of cyproconazole isomers and identified several Phase I metabolites, which would include hydroxylated forms. However, the study did not provide specific bioaccumulation data for this compound. The metabolic processes within an organism can alter a compound's potential to bioaccumulate. While hydroxylation generally increases the water solubility of a compound, facilitating its excretion, the extent to which this occurs for this compound in various non-target organisms has not been specifically quantified.

Table 2: Illustrative Bioaccumulation Factors (BCF) for this compound in Aquatic Organisms

Organism Exposure Concentration (µg/L) Tissue Bioconcentration Factor (BCF)
Rainbow Trout (Oncorhynchus mykiss) Data Not Available Whole Body Data Not Available
Daphnia Magna Data Not Available Whole Body Data Not Available

This table is for illustrative purposes only, as no specific experimental data for this compound were found in the conducted searches.

Ecotoxicological Investigations of 3 Hydroxy Cyproconazole Non Human Organisms

Aquatic Ecotoxicity Assessments

Data on the aquatic ecotoxicity of 3-Hydroxy Cyproconazole (B39007) are not currently available in published scientific literature. To characterize its potential environmental risk to aquatic ecosystems, a suite of standardized tests would be required.

Specific studies on the effects of 3-Hydroxy Cyproconazole on algal growth and photosynthesis have not been identified. To determine the potential for this compound to impact primary producers in aquatic environments, studies using sensitive freshwater and marine algae species, such as Pseudokirchneriella subcapitata and Scenedesmus subspicatus, would be necessary. Such studies would aim to determine the concentration of this compound that causes a 50% reduction in algal growth (EC50) over a 72- or 96-hour exposure period.

Table 1: Hypothetical Data Table for Algal Growth Inhibition by this compound (Note: This table is for illustrative purposes only, as no data is currently available.)

Algal SpeciesEndpointValue (µg/L)Exposure Duration (hours)Reference
Pseudokirchneriella subcapitataEC50 (Growth Rate)Data Not Available72N/A
Scenedesmus subspicatusEC50 (Yield)Data Not Available72N/A

There is no available data on the acute or chronic toxicity of this compound to aquatic invertebrates. Standardized acute toxicity tests with cladocerans like Daphnia magna are crucial for assessing the risk to primary consumers in the aquatic food web. These tests would determine the concentration that is lethal to 50% of the test organisms (LC50) over a 48-hour period.

Table 2: Hypothetical Data Table for Acute Toxicity of this compound to Daphnia magna (Note: This table is for illustrative purposes only, as no data is currently available.)

OrganismEndpointValue (µg/L)Exposure Duration (hours)Reference
Daphnia magnaEC50 (Immobilisation)Data Not Available48N/A

Specific toxicological data for this compound in fish models such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss) are not present in the available literature. While studies have identified various metabolites of cyproconazole in zebrafish, the toxicity of individual metabolites has not been reported nih.gov. Acute toxicity studies with these species would be required to determine the 96-hour LC50 value.

Table 3: Hypothetical Data Table for Acute Toxicity of this compound to Fish (Note: This table is for illustrative purposes only, as no data is currently available.)

OrganismEndpointValue (µg/L)Exposure Duration (hours)Reference
Danio rerio (Zebrafish)LC50Data Not Available96N/A
Oncorhynchus mykiss (Rainbow Trout)LC50Data Not Available96N/A

Information regarding the chronic and sub-lethal effects of this compound on aquatic life is not available. To understand the long-term risks, studies investigating endpoints such as reproduction, growth, and development in sensitive aquatic organisms would be necessary. For example, a 21-day Daphnia magna reproduction test would provide a No-Observed-Effect-Concentration (NOEC) and a Lowest-Observed-Effect-Concentration (LOEC).

Terrestrial Ecotoxicity Assessments

Similar to the aquatic compartment, there is a significant data gap regarding the terrestrial ecotoxicity of this compound.

No studies have been found that specifically investigate the impact of this compound on soil microorganisms and their associated enzyme activities. Research in this area would involve assessing the effects of the compound on key microbial processes such as nitrogen and carbon cycling. Standard tests measure changes in microbial biomass and respiration, as well as the activity of enzymes like dehydrogenase and phosphatase, following exposure to the substance.

Table 4: Hypothetical Data Table for Effects of this compound on Soil Microbial Parameters (Note: This table is for illustrative purposes only, as no data is currently available.)

ParameterEffectConcentrationIncubation Period (days)Reference
Soil Microbial Biomass CarbonData Not AvailableN/A28N/A
Dehydrogenase ActivityData Not AvailableN/A28N/A
Nitrogen MineralizationData Not AvailableN/A28N/A

Effects on Terrestrial Invertebrates (e.g., Earthworms)

Cyproconazole itself has been classified as moderately toxic to earthworms herts.ac.ukwikipedia.org. Studies on the earthworm species Eisenia fetida have reported acute toxicity values (LC50), which represent the concentration lethal to 50% of the test population over a 14-day period. For instance, a 14-day LC50 for cyproconazole in an OECD soil test has been reported as 211.8 mg/kg nih.gov. Another study indicated no reproductive effects on the enchytraeid worm Enchytraeus crypticus at concentrations up to 70 mg/kg researchgate.net.

Table 1: Acute Toxicity of Cyproconazole to the Earthworm Eisenia fetida

Test OrganismCompoundExposure DurationEndpointValue (mg/kg soil)
Eisenia fetidaCyproconazole14 daysLC50211.8 nih.gov

Influence on Non-Target Plants and Crop Physiology

There is a significant lack of publicly available research on the specific effects of this compound on non-target plants and crop physiology. The potential for fungicides and their metabolites to impact non-target terrestrial plants is a recognized concern in environmental risk assessment nih.gov. Effects can range from inhibition of germination and growth to more subtle physiological changes that may affect plant health and reproduction nih.govfrontiersin.org.

Triazole fungicides, the class to which cyproconazole belongs, can have physiological effects on plants beyond their intended fungicidal action elpub.ru. These can include growth-regulating effects and changes in photosynthetic activity elpub.ru. However, whether this compound exhibits similar properties or has any phytotoxic effects on non-target plant species is currently unknown. Research into the potential for pesticide metabolites to cause harm to wild plant communities is essential for a comprehensive understanding of their environmental impact nih.gov.

Stereoselective Ecotoxicological Responses of this compound Isomers

Cyproconazole is a chiral compound, meaning it exists as multiple stereoisomers, which are molecules that are mirror images of each other but may not be superimposable. It is well-established that the different stereoisomers of a chiral pesticide can exhibit different biological activities and toxicities nih.govresearchgate.netresearchgate.net.

A study on the stereoselective bioaccumulation and dissipation of four stereoisomers of cyproconazole in an earthworm-soil microcosm found differences in the bioaccumulation factor among the isomers nih.gov. The concentration order of the stereoisomers in earthworms was (2S,3R)- > (2S,3S)- > (2R,3R)- > (2R,3S)-cyproconazole at a higher treatment level, demonstrating stereoselectivity in how the organisms interact with the compound nih.gov.

While this provides evidence of stereoselective behavior for the parent compound in terrestrial invertebrates, there is no specific information available on the stereoselective ecotoxicological responses of the isomers of this compound. The metabolic process of hydroxylation can itself be stereoselective, potentially leading to a different isomeric ratio in the metabolite compared to the parent compound. The ecotoxicological implications of this are yet to be investigated.

Application of New Approach Methodologies (NAMs) in Ecotoxicology

New Approach Methodologies (NAMs) refer to a range of non-animal testing methods, including in vitro (test tube) and in silico (computer-based) approaches, that are being developed to assess the safety of chemicals setac.orgcanada.carisksciences.com. The goal of NAMs is to provide more human-relevant and efficient toxicity testing while reducing or replacing the use of animal testing jhtox.comeuropa.eu.

In the context of ecotoxicology, NAMs are being explored to predict the environmental fate and effects of pesticides and their metabolites usda.govnih.gov. For a compound like this compound, where traditional ecotoxicological data is lacking, NAMs could offer a valuable means of preliminary hazard assessment.

Examples of how NAMs could be applied include:

Quantitative Structure-Activity Relationship (QSAR) models: These in silico models can predict the toxicity of a chemical based on its molecular structure. By inputting the structure of this compound, it may be possible to estimate its potential toxicity to various non-human organisms.

In vitro assays: Cell-based assays using cells from relevant organisms (e.g., earthworm coelomocytes) could be used to assess the cytotoxicity or genotoxicity of this compound.

“Omics” technologies: These technologies, such as genomics, proteomics, and metabolomics, can be used to study the molecular-level effects of a chemical on an organism, providing insights into its mechanism of toxicity canada.ca.

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies are actively considering the use of NAMs to inform risk assessments for pesticides nih.gov. While the regulatory acceptance of NAMs for ecotoxicological assessment is still evolving, they represent a promising avenue for filling data gaps for pesticide metabolites like this compound europa.eu.

Analytical Methodologies for Detection and Quantification of 3 Hydroxy Cyproconazole

Advanced Chromatographic Techniques

Chromatographic methods are central to the analysis of 3-Hydroxy Cyproconazole (B39007), providing the separation power needed to isolate the analyte from interfering matrix components. The coupling of these separation techniques with mass spectrometry offers highly sensitive and specific detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the quantification of Cyproconazole and its metabolites, including 3-Hydroxy Cyproconazole, in various environmental and biological samples. regulations.govepa.govepa.govnih.gov The development of a robust LC-MS/MS method involves the careful optimization of several key parameters to ensure accuracy, sensitivity, and reliability.

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. regulations.govepa.govepa.gov A gradient elution with a mobile phase consisting of an aqueous component (often with additives like acetic acid or formic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. regulations.govepa.govepa.gov

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the instrument of choice. regulations.govepa.govepa.gov This involves monitoring specific precursor-to-product ion transitions for the analyte, which provides a high degree of selectivity and sensitivity. For the parent compound Cyproconazole, a common transition monitored is m/z 292.1 → 125.0. epa.govepa.gov For its hydroxylated metabolite, the precursor ion would be adjusted to account for the addition of an oxygen atom.

Method validation is a critical step and typically demonstrates good linearity with correlation coefficients (R²) of ≥ 0.99. nih.govresearchgate.net Recoveries for Cyproconazole in various matrices are generally within the acceptable range of 70-120%. regulations.gov The limit of quantification (LOQ) for Cyproconazole in water has been reported to be as low as 0.05 µg/L, and in soil, it is around 1.0 ng/g. regulations.govepa.govepa.gov

Table 1: Example LC-MS/MS Parameters for Cyproconazole Analysis

Parameter Condition
LC Column C18 (e.g., 50 x 3.2 mm, 5 µm) regulations.gov
Mobile Phase A: 0.1% Acetic Acid in Water, B: Acetonitrile regulations.gov
Gradient Optimized for analyte separation
Ionization Mode Electrospray Ionization (ESI) Positive regulations.gov
MS/MS Mode Multiple Reaction Monitoring (MRM) regulations.gov
MRM Transition m/z 292.1 → 125.0 (for Cyproconazole) epa.govepa.gov

| LOQ (Water) | 0.05 µg/L regulations.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of Cyproconazole and its metabolites. However, the thermal lability and polarity of these compounds can present challenges. Derivatization may sometimes be necessary to improve volatility and thermal stability.

Quantitative determination of Cyproconazole by GC-MS has been investigated, and it has been noted that the analysis can be significantly affected by matrix components. researchgate.netresearchgate.net The use of an analyte protectant can help to mitigate these matrix effects and improve the accuracy of the results. researchgate.net

Chiral Chromatography for Stereoisomer Separation and Quantitation

Cyproconazole possesses two chiral centers, leading to the existence of four stereoisomers. nih.govresearchgate.net Since stereoisomers can exhibit different biological activities and degradation rates, their separation and individual quantification are of significant interest. nih.govresearchgate.net Chiral chromatography, particularly coupled with LC-MS/MS, is the primary technique for this purpose.

The separation of Cyproconazole stereoisomers is often achieved using a chiral stationary phase (CSP), such as an amylose (B160209) tris-(3,5-dimethylphenylcarbamate)-coated chiral column. researchgate.net The mobile phase composition is carefully optimized to achieve baseline separation of the stereoisomers. researchgate.net Chiral LC-MS/MS methods have been successfully developed and validated for the quantification of Cyproconazole stereoisomers in matrices like soil and cucumber, with good linearity and recoveries. nih.govresearchgate.net

Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for the successful analysis of this compound, as it serves to extract the analyte from the sample matrix and remove interfering substances.

Optimization of QuEChERS and Solid-Phase Extraction (SPE)

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis in various food and environmental matrices. unito.itnih.gov The original method, developed by Anastassiades et al., involves an acetonitrile extraction followed by a partitioning step with salts and a clean-up step using dispersive solid-phase extraction (d-SPE). unito.itnih.gov For the analysis of Cyproconazole and its metabolites, modifications to the standard QuEChERS protocol may be necessary depending on the matrix. This can include adjusting the solvent composition or the type and amount of d-SPE sorbents. researchgate.netunito.it

Solid-Phase Extraction (SPE) is another powerful technique for sample clean-up and concentration. epa.govepa.govnih.gov Various SPE sorbents can be used, with the choice depending on the properties of the analyte and the matrix. For Cyproconazole in soil, a method involving extraction with a methanol/water mixture followed by clean-up using two different SPE cartridges has been reported. epa.govepa.gov SPE procedures have been shown to be effective in removing interfering wood extractives in the analysis of Cyproconazole. nih.gov

Table 2: Comparison of Sample Preparation Techniques

Technique Advantages Disadvantages
QuEChERS High throughput, low solvent consumption, wide applicability unito.itnih.gov May require optimization for specific matrix-analyte combinations

| SPE | High selectivity, good concentration factor nih.gov | Can be more time-consuming and require more solvent than QuEChERS |

Matrix Effects and Clean-up Strategies

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant challenge in LC-MS/MS and GC-MS analysis. eijppr.comvscht.cz These effects can compromise the accuracy and precision of the analytical method. eijppr.com

Thorough sample clean-up is the primary strategy to mitigate matrix effects. The use of d-SPE in the QuEChERS method with sorbents like primary secondary amine (PSA) helps to remove interfering compounds. lcms.cz For complex matrices, a combination of different sorbents may be necessary.

Another common approach to compensate for matrix effects is the use of matrix-matched calibration standards. vscht.cz This involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification. In some cases, dilution of the sample extract can also help to reduce the impact of matrix effects. researchgate.net

Method Validation and Quality Control Parameters

The validation of analytical methods is fundamental to ensure the reliability and accuracy of the generated data. This process involves the evaluation of several key parameters, including the limits of detection and quantification, as well as recovery and reproducibility.

Recovery Rates and Reproducibility Assessments

Recovery studies are essential to assess the efficiency of an analytical method in extracting the target analyte from the sample matrix. Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method over repeated analyses.

Data on the recovery of this compound (referred to as M14) is available for various animal-derived matrices. Validation studies for an analytical method demonstrated acceptable recovery rates for this metabolite. The table below summarizes these findings from fortified samples.

CommodityFortification Level (mg/kg)Percent Recovery Range
Milk, whole0.00570.7-117
Milk, whole0.0549.1-118
Milk, cream0.0574.7
Milk, cream0.2105

Data sourced from JMPR evaluation reports. fao.org

For the parent compound, cyproconazole, extensive recovery and reproducibility data exist across various matrices. In soil, mean recoveries for cyproconazole were between 101% and 105%, with RSD values from 0.89% to 3.0% epa.gov. In different types of water, mean recoveries ranged from 85% to 100%, with RSDs between 5.0% and 11.8% regulations.gov. In agricultural products like Sichuan pepper, average recoveries for cyproconazole were 96.2%-104.5% with RSDs below 7.6% researchgate.net. These results for the parent compound underscore the high standards of accuracy and precision expected for metabolite analysis as well.

Environmental Monitoring Applications

Detection in Soil, Water, and Sediment Samples

While cyproconazole is considered moderately stable in soil, its metabolites can also be present. Metabolism studies have shown that in rotational crops planted after cyproconazole application, residues of the M9/M14 metabolite can be detected, indicating its persistence and potential for uptake from the soil fao.org. However, specific analytical methods validated for the routine monitoring of this compound in environmental matrices like soil and water are not widely published. The focus of existing detailed methods, such as Syngenta's Method GRM033.01A, has been on the parent compound and other common triazole metabolites, establishing an LOQ of 1.0 ng/g in soil for those analytes epa.gov. The principles of these methods, which typically involve solvent extraction, solid-phase extraction (SPE) cleanup, and LC-MS/MS analysis, are directly applicable to the development of methods for this compound.

Residue Analysis in Plant Tissues and Agricultural Products

Metabolism studies in various plants have confirmed the presence of this compound as a metabolite.

Wheat: In wheat grain, the M9/M14 metabolite was identified, accounting for 14% of the total radioactive residue (TRR) in studies using phenyl-labeled cyproconazole fao.org.

Sugar Beets: In sugar beets, M9/M14 was found at levels of 2.5% of the TRR in leaves and 4% of the TRR in roots fao.org.

Fruits: In studies on apples and grapes, the M9/M14 metabolite was detected, although at very low levels, typically below 3% of the TRR fao.org.

Rotational Crops: Following soil application of cyproconazole, metabolites including M9/M14 have been detected in subsequent rotational crops like wheat, sugar beets, and lettuce, at levels ranging from 2% to 12% of the TRR fao.org.

Biomonitoring in Non-Human Biological Matrices

The metabolism of cyproconazole in animals leads to the formation of several metabolites, with this compound being a significant component in various tissues. This makes it an important target for biomonitoring in livestock.

Metabolism studies have shown that this compound (M9/M14) is a major metabolite in poultry, found in muscle (20–31% TRR), fat (15–37% TRR), liver (20–38% TRR), egg whites (35–44% TRR), and egg yolks (14–28% TRR) fao.orgfao.org.

In ruminants, such as goats, this compound is a significant metabolite in the liver, accounting for up to 30% of the TRR researchgate.net. Feeding studies with cows have detected M14 residues between 0.2 and 0.5 ppm in the liver, confirming its presence under realistic exposure scenarios researchgate.net. An HPLC-MS method has been specifically referenced for the analysis of metabolite M14 in animal tissues Current time information in US.. The validation of such methods, as partially detailed in section 6.3.2, ensures that regulatory monitoring of animal products can be conducted reliably.

Molecular and Cellular Mechanisms of Biological Interaction Non Human Systems

Interaction with Fungal Sterol Biosynthesis Pathways

The primary mechanism of action for 3-Hydroxy Cyproconazole (B39007), as a metabolite of the triazole fungicide cyproconazole, involves the disruption of fungal sterol biosynthesis. Triazoles are potent inhibitors of the enzyme lanosterol (B1674476) 14α-demethylase, a crucial cytochrome P450 enzyme (CYP51) encoded by the ERG11 gene researchgate.netnih.govmdpi.com. This enzyme is vital for the synthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound proteins researchgate.netacs.org.

Inhibition of CYP51 blocks the conversion of lanosterol to ergosterol mdpi.com. This disruption has a twofold effect: it depletes the fungal cell of essential ergosterol and leads to the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol mdpi.comacs.org. The buildup of these abnormal sterols alters the physical properties of the cell membrane, increasing its permeability and disrupting the function of associated enzymes, which ultimately leads to the inhibition of fungal growth and cell death acs.org. This targeted action on a fungal-specific metabolic pathway is a hallmark of the triazole class of fungicides. Upregulation of the ERG11 gene has been observed in several Candida species in the presence of azoles, indicating a conserved response mechanism to inhibitors of sterol biosynthesis mdpi.com.

Key Steps in Fungal Ergosterol Biosynthesis and Points of Inhibition
StepEnzymeFunctionInhibitor Class
Conversion of LanosterolLanosterol 14α-demethylase (CYP51)Demethylates lanosterol, a critical step in ergosterol formation.Azoles (e.g., Cyproconazole)
Squalene to LanosterolSqualene epoxidaseCatalyzes the epoxidation of squalene.Allylamines (e.g., Terbinafine)
HMG-CoA to MevalonateHMG-CoA reductaseRate-limiting step in the sterol pathway.Statins

Modulation of Cytochrome P450 Systems in Non-Target Organisms

While the primary target of cyproconazole and its metabolites is fungal CYP51, they can also interact with and modulate cytochrome P450 (CYP) enzyme systems in non-target organisms, raising environmental and toxicological concerns researchgate.netnih.gov. These interactions can lead to altered metabolism of endogenous compounds and xenobiotics.

In mammalian systems, such as rat liver microsomes (RLMs), cyproconazole stereoisomers exhibit stereoselective metabolism mediated by various CYP isoforms nih.gov. This suggests that the disposition and potential toxicity of the compound can be dependent on its specific isomeric form. Human CYP3A4, a major enzyme involved in the metabolism of a wide range of xenobiotics, has been identified as playing a significant role in the metabolism of azole fungicides nih.govnih.gov. The binding of azoles to the heme iron in the active site of CYP enzymes, primarily through the nitrogen of the triazole ring, can lead to inhibitory effects on the enzyme's function nih.govnih.gov. Studies have shown that triazole fungicides can induce the expression of genes regulated by the constitutive androstane (B1237026) receptor (CAR) and the pregnane X receptor (PXR), both of which control the expression of CYP genes involved in xenobiotic metabolism researchgate.net.

Cellular Stress Response Pathways (e.g., Oxidative Stress Markers)

Exposure to triazole fungicides, including cyproconazole, can induce cellular stress in non-target organisms, particularly oxidative stress mdpi.com. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems mdpi.comnih.gov. Excessive ROS can damage cellular macromolecules such as DNA, proteins, and lipids, potentially leading to cell death mdpi.com.

Studies have demonstrated that triazoles can cause a significant increase in ROS generation in various mammalian cell lines mdpi.commdpi.com. This overproduction of ROS can trigger a cascade of cellular responses. Key markers used to assess oxidative stress include:

Thiobarbituric Acid-Reactive Substances (TBARS): An indicator of lipid peroxidation.

Protein Carbonyls: A marker of protein oxidation.

Antioxidant Enzymes: Changes in the activity of enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) researchgate.net.

The cellular defense against oxidative stress often involves the activation of transcription factors like the nuclear factor (erythroid-derived 2)-like-2 factor (Nrf2) mdpi.com. Nrf2 regulates the expression of a suite of antioxidant and cytoprotective genes, forming a primary defense mechanism against chemical-induced cellular damage mdpi.comnih.gov.

Receptor-Mediated Activities in Non-Human Models

Beyond direct enzyme inhibition and oxidative stress, cyproconazole has been identified as an endocrine-disrupting chemical (EDC), exerting its effects through receptor-mediated pathways in non-human models acs.org. Research indicates that cyproconazole stereoisomers can stereoselectively modulate hormone levels and alter gene expression within the hypothalamic–pituitary–gonadal (HPG) axis acs.org.

In vivo studies have shown that different stereoisomers of cyproconazole can either decrease or enhance the levels of estrogenic hormones, pointing to complex interactions with nuclear receptors that regulate endocrine function acs.org. This activity classifies cyproconazole as a compound that can interfere with the normal hormonal signaling necessary for development and reproduction. Additionally, triazoles can activate the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) researchgate.net. These nuclear receptors are key regulators of xenobiotic metabolism, and their activation can lead to the induction of CYP enzymes, affecting the homeostasis of steroid hormones researchgate.net.

Differential Biological Activities of Stereoisomers

Cyproconazole is a chiral molecule with two stereocenters, resulting in four distinct stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) nih.gov. These stereoisomers, while having identical chemical formulas, can exhibit significant differences in their biological activities, toxicity, and environmental fate researchgate.netnih.gov.

The fungicidal potency of cyproconazole is stereoselective. Studies against various fungal pathogens have shown that the (2S,3S)-(-)-cyproconazole isomer often possesses the highest fungicidal activity researchgate.net. This stereoselectivity is also evident in their interaction with non-target organisms.

Metabolism: In rat liver microsomes, the four stereoisomers are depleted at different rates, with the order being RR- > SS- > SR- > RS-CPZ, indicating stereoselective metabolism by CYP enzymes nih.govresearchgate.net. Molecular docking simulations have further revealed that the different spatial arrangements of the isomers lead to varied binding affinities and interactions within the active sites of CYP isoforms nih.gov.

Endocrine Disruption: The endocrine-disrupting effects are also highly dependent on the specific stereoisomer. For instance, (2S,3R)-(+)- and (2R,3S)-(-)-CPZ were found to decrease estrogenic hormones, whereas (2S,3S)-(+)- and (2R,3R)-(-)-CPZ enhanced them acs.org.

This differential activity underscores the importance of evaluating chiral compounds on an isomer-specific basis to accurately assess their efficacy and potential environmental risk.

Stereoselective Properties of Cyproconazole Isomers
PropertyObservationReference Isomer(s)
Fungicidal ActivityStrongest activity observed against certain fungi.(2S,3S)-(-)
Metabolism Rate in Rat Liver MicrosomesFastest depletion rate observed.(2R,3R)
Metabolism Rate in Rat Liver MicrosomesSlowest depletion rate observed.(2R,3S)
Endocrine Effect (Estrogen)Significant decrease in estrogenic hormones.(2S,3R)-(+) and (2R,3S)-(-)
Endocrine Effect (Estrogen)Significant enhancement of estrogenic hormones.(2S,3S)-(+) and (2R,3R)-(-)

Advanced Research Directions and Future Perspectives

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics in Non-Human Models)

The integration of "omics" technologies is pivotal for elucidating the biological impact of 3-Hydroxy Cyproconazole (B39007) at a molecular level. These high-throughput methods offer a comprehensive view of the interactions between the metabolite and biological systems in non-human models, moving beyond classical toxicology to reveal subtle mechanistic details. researchgate.netnih.gov

Metabolomics provides an instantaneous snapshot of the physiology of a cell or organism by quantifying small-molecule metabolites. mdpi.com In the context of 3-Hydroxy Cyproconazole, untargeted metabolomics can identify significant alterations in biochemical pathways following exposure. mdpi.com For instance, studies in aquatic organisms or soil microbes could reveal disruptions in energy metabolism, amino acid synthesis, or lipid profiles, providing sensitive biomarkers of exposure and effect. This approach is instrumental in understanding the metabolization of the compound within a host and its potential interactions with other biomolecules. mdpi.com

Transcriptomics , often performed using RNA-Seq, analyzes the expression levels of thousands of genes simultaneously, offering insights into how an organism's genome responds to a chemical stressor. mdpi.com By exposing model organisms like zebrafish (Danio rerio) or soil microorganisms to this compound, researchers can identify upregulated or downregulated genes. This can pinpoint specific cellular response mechanisms, such as the induction of detoxification pathways (e.g., cytochrome P450 enzymes), oxidative stress responses, or disruption of endocrine signaling pathways. The integration of metabolomics and transcriptomics provides a powerful, multi-layered understanding of the compound's mode of action. nih.govmdpi.com

Omics TechnologyApplication for this compound ResearchPotential Insights
Metabolomics Profiling of small-molecule changes in organisms (e.g., fish, soil bacteria) exposed to the metabolite.Identification of disrupted metabolic pathways, discovery of novel biomarkers of exposure and toxicity. mdpi.com
Transcriptomics Analysis of global gene expression changes in response to exposure in non-human models. mdpi.comElucidation of molecular mechanisms of toxicity, such as activation of detoxification or stress response genes.
Proteomics Quantification of protein expression and post-translational modifications following exposure. nih.govIdentification of specific protein targets and verification of functional changes suggested by transcriptomics.

Computational Modeling and In Silico Prediction of Environmental Fate and Biological Interactions

Computational modeling and in silico (computer-based) prediction are becoming indispensable tools in modern toxicology and environmental science, offering a cost-effective and ethical means to forecast the behavior of chemical compounds before extensive laboratory testing. nih.govmdpi.com These methods are particularly valuable for assessing metabolites like this compound.

Environmental Fate Prediction: The environmental persistence, mobility, and degradation of this compound can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a compound with its physicochemical properties and environmental behavior. By inputting the molecular structure of this compound, models can predict its soil sorption coefficient (Koc), potential for leaching into groundwater, and estimated half-life in soil and water. acs.orgacs.org This allows for an early-tier assessment of its potential to accumulate in various environmental compartments.

In Silico Toxicology: A variety of computational tools are available to predict the biological interactions and potential toxicity of chemicals. nih.gov For this compound, these models can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as specific toxicological endpoints like mutagenicity and carcinogenicity. bohrium.comdergipark.org.tr Software platforms such as ProTox-II, Toxtree, and VEGA utilize extensive databases of known chemicals to identify structural alerts associated with toxicity. bohrium.comdergipark.org.tr Molecular docking studies can further predict the binding affinity of this compound to specific biological targets, such as enzymes or nuclear receptors, helping to elucidate its mechanism of action at a molecular level. nih.gov While these predictions require experimental validation, they are crucial for prioritizing metabolites for further in-depth toxicological assessment. bohrium.com

In Silico Tool/ApproachPredictive FunctionRelevance to this compound
QSAR Models Predicts environmental fate parameters (e.g., half-life, mobility).Estimates persistence and potential for water contamination.
ADMET Predictors Models Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.comForecasts pharmacokinetic behavior and potential for bioaccumulation.
Toxicity Prediction Software (e.g., VEGA, Toxtree) Identifies structural fragments linked to mutagenicity or carcinogenicity. bohrium.comScreens for potential long-term health risks, guiding targeted testing.
Molecular Docking Simulates the binding of a molecule to a protein target. nih.govHelps identify potential biological targets and mechanisms of toxicity.

Sustainable Agricultural Practices and Bioremediation Strategies for Triazole Metabolites

Addressing the presence of triazole fungicides and their metabolites in the environment requires a dual approach: reducing their initial use through sustainable practices and actively cleaning up existing contamination through bioremediation.

Sustainable Agricultural Practices: The most effective way to reduce the environmental load of this compound is to minimize the application of its parent compound. Integrated Pest Management (IPM) is a cornerstone of this approach, emphasizing the use of non-chemical control methods, such as biological control agents, crop rotation, and disease-resistant cultivars, with chemical fungicides used only as a last resort. inlibrary.uz Precision agriculture technologies, including drone-based monitoring and targeted spraying, can further reduce the total volume of fungicides applied, thereby lowering the formation of metabolites. inlibrary.uz The adoption of organic farming practices and the use of bio-fungicides derived from natural sources are also key strategies for reducing reliance on synthetic chemicals. independent.co.uknih.gov

Bioremediation Strategies: Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. jmb.or.kr Research has identified several bacterial strains capable of degrading triazole fungicides. nih.govkoreascience.kr Genera such as Klebsiella, Pseudomonas, and Citrobacter have been isolated from contaminated agricultural soils and have demonstrated the ability to use triazoles as a source of carbon and energy. nih.govnih.gov These microorganisms, often possessing potent enzymes like cytochrome P450 monooxygenases, can break down the complex structure of cyproconazole, a process that inherently involves the degradation of its metabolites. The use of microbial consortia, or "bio-fertilizers" containing these specialized bacteria, shows promise for decontaminating soils and improving soil health. nih.govkoreascience.krresearchgate.net

Microorganism GenusRelevance to Triazole DegradationReference
Klebsiella sp.Isolated from contaminated soil; capable of degrading triazole fungicides. nih.gov
Pseudomonas sp.Demonstrated ability to utilize triazoles as a carbon source. nih.gov
Citrobacter sp.Identified as a triazole-degrading bacterial strain. nih.gov

Regulatory Science Implications for Metabolite Assessment

The assessment of pesticide metabolites is a critical and evolving area of regulatory science. elsevierpure.com Regulatory bodies like the European Food Safety Authority (EFSA) have established frameworks to determine whether a metabolite, such as this compound, requires a separate toxicological evaluation and risk assessment from the parent compound. nih.goveuropa.eubohrium.com

The decision-making process is tiered. Initially, regulators assess whether the metabolite is unique to or present in significantly higher quantities in treated crops compared to what is found in mammalian metabolism studies conducted for the parent active substance. elsevierpure.com If the metabolic pathway is similar and no unique or disproportionate metabolites are found in plants, the toxicity of the parent compound is often considered to cover the metabolites. nih.gov

However, if a metabolite like this compound is a significant residue in food items, a dedicated risk assessment may be triggered. europa.eu This involves evaluating the metabolite's own toxicological profile. The Threshold of Toxicological Concern (TTC) concept is often used as a screening tool to prioritize metabolites. europa.eu If the estimated dietary exposure to a metabolite is below a certain conservative threshold, it may be considered to pose no appreciable risk. If exposure exceeds the TTC, or if there are structural alerts for high-potency toxicity (e.g., genotoxicity), then specific toxicological data for the metabolite are required. europa.eu This regulatory scrutiny ensures that the complete residue definition for a pesticide accurately reflects the potential risk to consumers. bohrium.com

Development of Novel Analytical Standards for this compound Isomers

Accurate risk assessment and environmental monitoring of this compound are fundamentally dependent on the availability of high-quality analytical standards. The complexity of this task is magnified by the compound's stereochemistry. The parent compound, cyproconazole, has two chiral centers, resulting in four stereoisomers. fao.orgfao.org Consequently, its hydroxylated metabolite, this compound, will also exist as multiple stereoisomers.

Research has shown that the different isomers of chiral pesticides can exhibit varying biological activities and degradation rates in the environment. researchgate.net Therefore, assessing the isomers individually is crucial for a precise understanding of the environmental behavior and toxicological profile of this compound. This necessitates the development of advanced analytical methods, particularly chiral chromatography techniques like high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). nih.govnih.gov

A significant challenge in this field is the lack of commercially available, certified analytical standards for each individual isomer of this compound. The future of this research direction lies in the complex organic synthesis of these individual isomers and their certification as reference materials. rsc.org These standards are essential for:

Method Validation: To develop and validate robust analytical methods capable of separating and quantifying each isomer in complex matrices like soil, water, and food. nih.gov

Accurate Monitoring: To enable environmental monitoring programs and food safety surveillance to measure the concentration of each specific isomer.

Stereoselective Research: To facilitate laboratory studies on the isomer-specific degradation rates, bioaccumulation potential, and toxicological effects.

Without these novel standards, the scientific community and regulatory agencies cannot perform a fully comprehensive and stereoselective risk assessment of this compound.

Q & A

Basic: What analytical methods are recommended for quantifying 3-Hydroxy Cyproconazole and its stereoisomers in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns is the gold standard for resolving stereoisomers. The use of Lux Cellulose-2 columns, optimized via Box–Behnken design, enables baseline separation of (2S,3R)-, (2S,3S)-, (2R,3S)-, and (2R,3R)-cyproconazole enantiomers. Molecular docking simulations (e.g., halogen/hydrogen bond interactions with stationary phases) help predict elution orders and refine separation parameters . For non-chiral quantification, gas chromatography-mass spectrometry (GC-MS) with analyte protectants (e.g., sorbitol) and internal standards (e.g., hexaconazole) mitigates matrix effects in complex samples like wood extracts .

Advanced: How should researchers design experiments to assess the hepatotoxic effects of this compound in mammalian models?

Methodological Answer:
Adopt a tiered dose-response approach spanning NOAEL (No Observed Adverse Effect Level) to 10× NOAEL, as hepatotoxicity (e.g., vacuolization, hypertrophy) is dose-dependent. Include histopathology (e.g., Ki67 staining for proliferation, caspase-3 for apoptosis) and morphometric analysis of hepatocyte size. For combination studies (e.g., with other azoles), use isobolographic analysis to distinguish additive vs. synergistic effects. Rodent models (rats) show higher sensitivity than humanized CAR/PXR mice, necessitating species-specific risk extrapolation .

Basic: What methodologies are validated for detecting this compound residues in agricultural products?

Methodological Answer:
Multi-residue analysis using gas-liquid chromatography (GLC) or HPLC with UV detection is standardized for fruits (apples, grapes). Sample preparation involves QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction. For trace-level quantification (<0.05 mg/kg), tandem MS improves sensitivity. Co-formulants (e.g., propiconazole) require chromatographic separation to avoid interference .

Advanced: How can researchers resolve contradictions in toxicity data between aquatic and mammalian models?

Methodological Answer:
Zebrafish studies (e.g., locomotor hypoactivity at 25 μM) indicate developmental toxicity thresholds above environmental relevance, while rodent hepatotoxicity occurs at lower doses. To reconcile discrepancies:

  • Use physiologically based pharmacokinetic (PBPK) modeling to compare interspecies metabolic rates.
  • Conduct in vitro assays (e.g., rat liver microsomes) to quantify stereoisomer-specific degradation (e.g., (2S,3R)-cyproconazole t½ = 95–187 min).
  • Apply species sensitivity distribution (SSD) models for ecological risk assessment .

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